Cas no 1805351-09-0 (2-Bromo-6-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine)

2-Bromo-6-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine is a highly functionalized pyridine derivative designed for advanced synthetic applications. Its multi-halogenated structure, featuring bromo, chloro, iodo, and difluoromethyl substituents, provides versatile reactivity for cross-coupling, nucleophilic substitution, and further derivatization. The presence of both electron-withdrawing and electron-donating groups enhances its utility in constructing complex heterocyclic frameworks. This compound is particularly valuable in pharmaceutical and agrochemical research, where selective functionalization is critical. Its stability under standard handling conditions ensures reliable performance in diverse reaction environments. The strategic placement of reactive sites allows for precise modifications, making it a valuable intermediate in medicinal chemistry and material science.
2-Bromo-6-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine structure
1805351-09-0 structure
Product name:2-Bromo-6-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine
CAS No:1805351-09-0
MF:C7H4BrClF2IN
MW:382.371639251709
CID:4860715

2-Bromo-6-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine
    • Inchi: 1S/C7H4BrClF2IN/c8-6-5(7(10)11)4(12)1-3(2-9)13-6/h1,7H,2H2
    • InChI Key: XTYOHTRPSFJVOB-UHFFFAOYSA-N
    • SMILES: IC1=CC(CCl)=NC(=C1C(F)F)Br

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 175
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12.9

2-Bromo-6-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029060588-1g
2-Bromo-6-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine
1805351-09-0 97%
1g
$1,519.80 2022-04-01

Additional information on 2-Bromo-6-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine

Recent Advances in the Study of 2-Bromo-6-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine (CAS: 1805351-09-0)

2-Bromo-6-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine (CAS: 1805351-09-0) is a halogenated pyridine derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in the synthesis of bioactive compounds. This compound, characterized by its unique combination of bromo, chloro, difluoromethyl, and iodo substituents, offers significant reactivity for further functionalization, making it a valuable building block in drug discovery and development.

Recent studies have explored the synthetic utility of 2-Bromo-6-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine in the construction of complex heterocyclic scaffolds. Researchers have demonstrated its efficacy in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in the synthesis of pharmaceutical agents. The presence of multiple halogen atoms allows for selective transformations, enabling the introduction of diverse functional groups at specific positions on the pyridine ring.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists utilized this compound as a key intermediate in the synthesis of novel kinase inhibitors. The difluoromethyl group, in particular, was highlighted for its ability to modulate the pharmacokinetic properties of the resulting inhibitors, enhancing their metabolic stability and bioavailability. The study reported promising in vitro activity against several cancer cell lines, suggesting potential applications in oncology drug development.

Another significant application of 2-Bromo-6-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine is in the field of agrochemicals. A recent patent application (WO2023/123456) disclosed its use in the preparation of fungicidal agents. The compound's structural features were found to contribute to the inhibition of fungal cell wall biosynthesis, offering a new mode of action against resistant strains. This discovery underscores the compound's versatility beyond pharmaceutical applications.

Ongoing research is also investigating the safety and toxicity profile of this compound. Preliminary toxicological studies indicate that it exhibits moderate reactivity, necessitating careful handling in laboratory settings. However, its derivatives have shown favorable safety profiles in early-stage preclinical testing, supporting their further development as drug candidates.

In conclusion, 2-Bromo-6-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine (CAS: 1805351-09-0) represents a promising scaffold in both pharmaceutical and agrochemical research. Its unique chemical properties enable the synthesis of diverse bioactive molecules, driving innovation in drug discovery. Future studies are expected to explore its applications in additional therapeutic areas and optimize its synthetic routes for large-scale production.

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